molecular formula C9H12ClNO B181297 3-(Allyloxy)aniline hydrochloride CAS No. 102879-28-7

3-(Allyloxy)aniline hydrochloride

Cat. No. B181297
M. Wt: 185.65 g/mol
InChI Key: VXFFQUVZYWQDBJ-UHFFFAOYSA-N
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Description

3-(Allyloxy)aniline hydrochloride is a chemical compound . It is known for its potential use in different industries due to its unique physical and chemical properties.


Synthesis Analysis

The synthesis of anilines, including 3-(Allyloxy)aniline hydrochloride, has been a topic of interest in recent years . A recent study describes a metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to give N-alkyl aniline products . This method is highlighted for its availability and broad scope of the reaction substrates and its application to the expedited synthesis of drug molecules and intermediates .


Chemical Reactions Analysis

The chemical reactions involving anilines, including 3-(Allyloxy)aniline hydrochloride, have been studied extensively . For instance, a recent study describes a metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to give N-alkyl aniline products .


Physical And Chemical Properties Analysis

The physical and chemical properties of anilines, including 3-(Allyloxy)aniline hydrochloride, can be found in various databases .

Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

Aniline hydrochloride has been studied for its potential to induce tumors in the spleen of rats, with research aiming to clarify if aniline itself or one of its metabolites has a genotoxic potential. This study provides insights into the genotoxicity of aniline and its derivatives, suggesting implications for the safety and environmental impact of such compounds (Bomhard & Herbold, 2005).

Synthetic Applications

Research on the reaction of chloral with substituted anilines, resulting in the formation of novel substituted compounds, illustrates the synthetic utility of aniline derivatives in creating a variety of chemical structures. This could hint at the role of 3-(Allyloxy)aniline hydrochloride in similar synthetic pathways (Issac & Tierney, 1996).

Chemical Fixation of CO2

The fixation of CO2 with aniline derivatives, leading to the synthesis of functionalized azole compounds, showcases the environmental and synthetic applications of aniline derivatives. This suggests potential research applications of 3-(Allyloxy)aniline hydrochloride in carbon capture and utilization technologies (Vessally et al., 2017).

Safety And Hazards

Safety data sheets provide information on the potential hazards of anilines, including 3-(Allyloxy)aniline hydrochloride . These documents provide important information on handling, storage, and disposal of these chemicals.

Future Directions

The synthesis and study of anilines, including 3-(Allyloxy)aniline hydrochloride, continue to be an active area of research . The development of new synthetic routes and the improvement of existing methods represent ongoing challenges in this field .

properties

IUPAC Name

3-prop-2-enoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h2-5,7H,1,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFFQUVZYWQDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332617
Record name 3-(ALLYLOXY)ANILINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allyloxy)aniline hydrochloride

CAS RN

102879-28-7
Record name 3-(ALLYLOXY)ANILINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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